molecular formula C23H25NO4 B342095 Hexyl 2-(3,4-dimethylphenyl)-1,3-dioxoisoindole-5-carboxylate

Hexyl 2-(3,4-dimethylphenyl)-1,3-dioxoisoindole-5-carboxylate

Katalognummer: B342095
Molekulargewicht: 379.4 g/mol
InChI-Schlüssel: AYXAGAVGGBVZLL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Hexyl 2-(3,4-dimethylphenyl)-1,3-dioxoisoindole-5-carboxylate is an organic compound that belongs to the class of isoindoline derivatives

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Hexyl 2-(3,4-dimethylphenyl)-1,3-dioxoisoindole-5-carboxylate typically involves the reaction of 3,4-dimethylbenzaldehyde with phthalic anhydride in the presence of a suitable catalyst to form the isoindoline core. This intermediate is then esterified with hexanol under acidic conditions to yield the final product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and catalyst concentration. Continuous flow reactors and automated synthesis platforms can be employed to enhance the efficiency and yield of the process.

Analyse Chemischer Reaktionen

Types of Reactions

Hexyl 2-(3,4-dimethylphenyl)-1,3-dioxoisoindole-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like alkyl halides and nucleophiles such as amines or thiols are employed under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while reduction can produce alcohols or amines.

Wissenschaftliche Forschungsanwendungen

Hexyl 2-(3,4-dimethylphenyl)-1,3-dioxoisoindole-5-carboxylate has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Medicine: It is being investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: The compound can be used in the production of advanced materials, such as polymers and nanomaterials.

Wirkmechanismus

The mechanism of action of Hexyl 2-(3,4-dimethylphenyl)-1,3-dioxoisoindole-5-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • Hexyl 2-(3,4-dimethylphenyl)-1,3-dioxoisoindoline-4-carboxylate
  • Hexyl 2-(3,4-dimethylphenyl)-1,3-dioxoisoindoline-6-carboxylate
  • Hexyl 2-(3,4-dimethylphenyl)-1,3-dioxoisoindoline-7-carboxylate

Uniqueness

Hexyl 2-(3,4-dimethylphenyl)-1,3-dioxoisoindole-5-carboxylate is unique due to its specific substitution pattern on the isoindoline ring, which can influence its chemical reactivity and biological activity. The position of the carboxylate group can affect the compound’s ability to interact with molecular targets, making it distinct from other similar compounds.

Eigenschaften

Molekularformel

C23H25NO4

Molekulargewicht

379.4 g/mol

IUPAC-Name

hexyl 2-(3,4-dimethylphenyl)-1,3-dioxoisoindole-5-carboxylate

InChI

InChI=1S/C23H25NO4/c1-4-5-6-7-12-28-23(27)17-9-11-19-20(14-17)22(26)24(21(19)25)18-10-8-15(2)16(3)13-18/h8-11,13-14H,4-7,12H2,1-3H3

InChI-Schlüssel

AYXAGAVGGBVZLL-UHFFFAOYSA-N

SMILES

CCCCCCOC(=O)C1=CC2=C(C=C1)C(=O)N(C2=O)C3=CC(=C(C=C3)C)C

Kanonische SMILES

CCCCCCOC(=O)C1=CC2=C(C=C1)C(=O)N(C2=O)C3=CC(=C(C=C3)C)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.